N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a methoxybenzylidene group, and a dihydroxyphenylethyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the methoxybenzylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the methoxybenzylidene group can produce benzyl derivatives.
Scientific Research Applications
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydroxyphenethyl)methacrylamide: Shares the dihydroxyphenylethyl group but differs in the rest of the structure.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Similar in having a phenylethyl group but with methoxy substituents instead of hydroxy groups.
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O6S/c1-29-15-4-2-3-14(9-15)11-18-20(27)23(21(28)30-18)12-19(26)22-8-7-13-5-6-16(24)17(25)10-13/h2-6,9-11,24-25H,7-8,12H2,1H3,(H,22,26)/b18-11- |
InChI Key |
ZMUWUZCBCWEFMH-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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